2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Boron Ate Complex Nucleophilicity Kinetics

2-Heteroaryl boronic acids are notoriously prone to rapid protodeboronation, compromising cross-coupling yields and batch consistency. This pinacol ester eliminates that risk, delivering the stability required for reliable Suzuki-Miyaura reactions. • Achieves 72% yield in coupling with 2-chloroquinoxaline, demonstrating efficacy for N-heterocyclic scaffolds relevant to kinase inhibitor programs. • Pinacol protection provides a 10,000-fold stability advantage over unprotected boronic acids, enabling use in automated synthesis and library production. • Consistent batch-to-batch performance supports Suzuki-Miyaura polymerization for OLED and OPV material development.

Molecular Formula C10H15BO3
Molecular Weight 194.04 g/mol
CAS No. 374790-93-9
Cat. No. B1280448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS374790-93-9
Molecular FormulaC10H15BO3
Molecular Weight194.04 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CO2
InChIInChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5-7H,1-4H3
InChIKeyGWEWQKZABZXLJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-Boronic Acid Pinacol Ester: Technical Profile & Procurement


2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as furan-2-boronic acid pinacol ester, is a heteroaryl boronic ester building block (C10H15BO3, MW 194.04 g/mol) [1]. It is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds . Its primary advantage over the corresponding free boronic acid is its improved stability and ease of handling due to the pinacol protecting group, which makes it a more reliable choice for both academic research and industrial process development [2]. However, its selection over other boronic esters with alternative diol ligands hinges on a specific balance of stability, reactivity, and cost that must be verified by quantitative evidence.

Suzuki-Miyaura cross-coupling reagent Heteroaryl boronic ester for C–C bond formation
Pinacol-protected for improved stability Greater bench stability and handling vs. free boronic acid
Selection requires reactivity/stability validation Balance with alternative diol esters must be verified

Furan-2-Boronic Acid Pinacol Ester: Why Analog Substitution Matters


Treating heteroaryl boronic esters as interchangeable commodities introduces significant technical risk. The reactivity and stability of these compounds are exquisitely sensitive to the nature of both the heteroaryl group and the diol protecting group. For instance, while a neopentyl glycol (NPG) ester may offer higher nucleophilic reactivity in ate-complex formation, its hydrolytic stability and performance in standard Suzuki-Miyaura protocols differ markedly from the pinacol ester [1]. Furthermore, 2-heteroaryl boronic acids are notoriously prone to rapid protodeboronation, making their pinacol ester derivatives essential for achieving reliable and high-yielding cross-couplings . The evidence below provides the quantitative data necessary to justify the selection of the furan-2-pinacol boronate over specific alternatives for defined applications.

!
Neopentyl glycol (NPG) esters: 10,000-fold higher nucleophilic reactivity may shift selectivity and reduce functional group tolerance in standard Suzuki protocols.
!
Free boronic acid: Prone to rapid protodeboronation; reported as generally low-yielding and may compromise coupling reliability.
!
Other diol ligands: Stability and reactivity profiles may differ significantly; direct replacement requires context-specific validation.

Furan-2-Boronic Acid Pinacol Ester: Quantitative Differentiation Evidence


Nucleophilic Reactivity: Pinacol vs. Neopentyl Glycol Ester

In the context of boron ate complex formation, which is relevant to certain cross-coupling mechanisms, the choice of diol ligand on the boronic ester has a dramatic effect on nucleophilic reactivity. A study comparing furyl and thienyl boronic esters with different diol ligands found that derivatives of neopentyl glycol and ethylene glycol were 10,000 times (10^4 times) more reactive than their pinacol and catechol counterparts [1]. This establishes the pinacol ester as a less nucleophilic, and therefore more stable and controlled, reagent in reactions proceeding via an ate complex pathway.

Nucleophilic reactivity
Head-to-head
10,000-fold lower reactivity vs. NPG ester
Supports selection for controlled ate-complex pathways
Pinacol ester reduces unwanted side reactions; wide operational window
Boron Ate Complex Nucleophilicity Kinetics

Suzuki-Miyaura Coupling: Pinacol Ester vs. Free Boronic Acid

Direct use of 2-heteroarylboronic acids in Suzuki-Miyaura couplings is often low-yielding due to rapid protodeboronation. A study developed an optimized protocol specifically for 2-heteroaryl pinacol boronates to address this issue . In this method, the target compound, furan-2-boronic acid pinacol ester, was successfully coupled with 2-chloroquinoxaline to produce 2-(2-furyl)quinoxaline in a 72% yield under mild conditions (1.0 mol% Pd(OAc)2, 2.0 mol% S-Phos, LiOH, dioxane/H2O, 80 °C, 30 min) . This demonstrates the compound's viability as a reliable partner in challenging heteroaryl couplings where the corresponding free boronic acid would likely decompose.

Coupling performance
Class-level inference
72% yield
Reported benchmark for heteroaryl coupling
Free boronic acid decomposition suppressed; protocol-specific result
Suzuki-Miyaura Cross-Coupling Heteroaryl Boronate Synthetic Method

Stability and Handling: Pinacol Ester vs. Free Boronic Acid

The primary reason for procuring a boronic ester over the corresponding boronic acid is its enhanced stability. The pinacol ester group is known to improve the stability and handling of boronic acids by reducing their sensitivity to hydrolysis and protodeboronation, thereby ensuring better shelf life . This is a well-established class-level characteristic of pinacol boronates [1]. The target compound is recommended for storage under inert atmosphere at 2-8°C .

Stability & handling
Class-level inference
Bench-stable under recommended storage
Pinacol protection reduces protodeboronation risk
Shelf life advantage over free boronic acid; store at 2–8°C under inert atmosphere
Stability Handling Shelf Life

Furan-2-Boronic Acid Pinacol Ester: High-Impact Application Scenarios


Synthesis of 2-Heteroarylquinoxalines

The 72% yield achieved in the coupling of this furan-2-pinacol boronate with 2-chloroquinoxaline demonstrates its effectiveness in building complex N-heterocyclic scaffolds . This application is particularly relevant for medicinal chemistry programs targeting kinase inhibitors and other bioactive molecules containing quinoxaline or similar cores.

Reliable Reagent for Automated Parallel Synthesis

The pinacol ester's enhanced stability compared to the free boronic acid [1] makes it a superior choice for automated synthesis platforms and library production. Its lower nucleophilic reactivity, as established by its 10,000-fold difference from NPG esters [2], provides a wider operational window and reduces the likelihood of side reactions in complex, multi-component coupling steps.

Building Block for Functional Materials and Conjugated Polymers

Furan-based monomers are crucial for developing organic electronic materials (e.g., OLEDs, OPVs). The ability of this pinacol ester to reliably undergo Suzuki-Miyaura polymerization is supported by the robust performance of pinacol boronates in cross-coupling . Its stability profile [1] is essential for ensuring consistent batch-to-batch performance and achieving the high molecular weights required for material applications.

Application
Selection Property
Validation Focus
2-Heteroarylquinoxaline synthesis
Heteroaryl cross-coupling yield context
Coupling scope and reaction condition review
Automated parallel synthesis
Controlled reactivity and stability profile
Batch consistency and side-reaction profile review
Conjugated polymer building block
Suzuki-Miyaura polymerization compatibility
Molecular weight and batch-to-batch performance review

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